Cefuroxime Natrium: Eigenschappen en Toepassingen in de Chemische Biofarmacie

Cefuroxime natrium, een semisynthetisch antibioticum behorend tot de tweede generatie cefalosporines, vormt een hoeksteen in de behandeling van diverse bacteriële infecties. Dit β-lactam-antibioticum onderscheidt zich door zijn verbeterde stabiliteit tegen β-lactamases en een uitgebreider werkingsspectrum vergeleken met eerste-generatievarianten. In de chemische biofarmacie speelt cefuroxime natrium een cruciale rol vanwege zijn farmacokinetische voordelen en aanpasbare formuleringseigenschappen. Dit artikel belicht de moleculaire eigenschappen, werkingsmechanismen, therapeutische toepassingen en productieprocessen van deze essentiële verbinding, met inzichten relevant voor onderzoekers, apothekers en medische professionals.

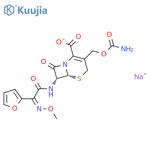

Chemische Structuur en Eigenschappen van Cefuroxime Natrium

Cefuroxime natrium (chemische naam: (6R,7R)-3-[(carbamooyloxy)methyl]-7-[(2Z)-2-(2-furyl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-een-2-carboxylaat) bezit een molecuulformule van C₁₆H₁₅N₄NaO₈S en een moleculaire massa van 446,37 g/mol. De kernstructuur omvat een β-lactamring gefuseerd met een dihydrothiazinering, karakteristiek voor cefalosporines. Het kritieke structurele element is de 7-acylderivaatgroep, bestaande uit een (Z)-methoxyimino-substituent gekoppeld aan een furaanring. Deze configuratie verleent verhoogde resistentie tegen hydrolyse door bacteriële β-lactamase-enzymen. Fysisch verschijnt cefuroxime natrium als een wit tot lichtgeel, kristallijn poeder dat goed oplosbaar is in water (> 300 mg/mL bij 25°C) en ethanol, maar slecht oplosbaar in organische oplosmiddelen zoals chloroform. De stabiliteit van de oplossing is pH-afhankelijk; optimale stabiliteit wordt waargenomen tussen pH 6,0 en 8,0. In vaste vorm vereist het donkere, vochtvrije opslag bij 2-8°C om ontleding te voorkomen. Spectroscopische analyses onthullen karakteristieke UV-absorptiemaxima rond 274 nm en IR-banden bij 1770 cm⁻¹ (β-lactam C=O), 1660 cm⁻¹ (amide I), en 1540 cm⁻¹ (amide II), nuttig voor kwaliteitscontrole.

Werkingsmechanisme en Antibacterieel Spectrum

Cefuroxime natrium oefent zijn bactericide werking uit door remming van de peptidoglycaansynthese, een essentieel onderdeel van de bacteriële celwand. Het bindt specifiek aan penicilline-bindende eiwitten (PBPs), voornamelijk PBP3 in Gram-negatieve en PBP1/2 in Gram-positieve bacteriën, waardoor transpeptidatie en cross-linking van peptidoglycaanketens worden verstoord. Dit leidt tot osmotische instabiliteit en bacteriële lysis. Zijn werkingsspectrum omvat een breed scala aan Gram-positieve pathogenen, waaronder Staphylococcus aureus (methicilline-gevoelige stammen), Streptococcus pneumoniae en Streptococcus pyogenes. Onder Gram-negatieve bacteriën vertoont het activiteit tegen Haemophilus influenzae (inclusief β-lactamase-producerende stammen), Moraxella catarrhalis, Escherichia coli, Klebsiella pneumoniae en Neisseria gonorrhoeae. Belangrijk is dat cefuroxime natrium resistent blijft tegen TEM-type β-lactamases, maar gevoelig kan zijn voor uitgebreid-spectrum β-lactamases (ESBLs) en carbapenemases. De minimale remmende concentraties (MIC90) variëren per stam: ≤2 µg/mL voor S. pneumoniae, ≤4 µg/mL voor H. influenzae, en ≤8 µg/mL voor E. coli. Dit spectrum rechtvaardigt zijn gebruik in luchtweginfecties, huidinfecties en perioperatieve profylaxe.

Farmacokinetiek en Biotransformatie

Na intraveneuze toediening vertoont cefuroxime natrium een distributievolume van 12-20 L, wat wijst op een goede penetratie in de meeste lichaamsweefsels. De plasmaconcentratie bereikt een piek van ongeveer 100 µg/mL na een dosis van 1,5 g. Eiwitbinding is matig (33-50%), voornamelijk aan albumine. Het dringt effectief door in pleuravocht, synoviaal vocht, bot, spierweefsel en de hersenvloeistof bij ontstoken meninges (10-20% van serumconcentraties). Biotransformatie is minimaal (<10%); het grootste deel wordt onveranderd uitgescheiden via glomerulaire filtratie en actieve tubulaire secretie in de nieren. De eliminatiehalfwaardetijd bedraagt 1,2-1,6 uur bij volwassenen met normale nierfunctie, maar kan verlengen tot 15-22 uur bij ernstige nierinsufficiëntie (creatinineklaring <20 mL/min). Dosisaanpassing is vereist bij nierfunctiestoornissen. Bij hemodialyse wordt 30-50% van de dosis verwijderd, wat postdialyse-suppletie noodzakelijk maakt. De totale systemische klaring bedraagt circa 200 mL/min, waarvan 80% renaal is. Farmacokinetische interacties zijn beperkt, maar probenecide kan de renale excretie remmen, waardoor serumconcentraties stijgen.

Therapeutische Toepassingen en Klinische Indicaties

Cefuroxime natrium wordt klinisch ingezet voor matige tot ernstige infecties waarbij resistentie tegen eerste-generatie cefalosporines wordt vermoed. Primaire indicaties omvatten lagere luchtweginfecties zoals bacteriële pneumonie en acute bronchitis veroorzaakt door gevoelige S. pneumoniae of H. influenzae. Het is ook geïndiceerd voor huid- en weke deleninfecties (bv. cellulitis, geïnfecteerde wonden), urineweginfecties (pyelonefritis), uncomplicated gonorroe, en otitis media. Een kritische toepassing is perioperatieve profylaxe in abdominale, orthopedische en cardiothoracale chirurgie, waar een enkele dosis van 1,5 g intraveneus infectiepercenties met S. aureus en S. epidermidis significant reduceert. Doseringen variëren: volwassenen ontvangen 750 mg tot 1,5 g elke 8 uur, afhankelijk van infectieernst. Pediatrische dosering bedraagt 50-100 mg/kg/dag in verdeelde doses. Bij meningitis wordt 200-240 mg/kg/dag aanbevolen. Therapeutisch drugmonitoring (TDM) is zelden nodig bij standaarddoseringen, maar wordt overwogen bij kritieke patiënten of nierfalen om subtherapeutische concentraties (<16 µg/mL voor MIC90) te voorkomen. Contra-indicaties omvatten overgevoeligheid voor β-lactams; voorzichtigheid is geboden bij patiënten met penicillinereacties in de voorgeschiedenis.

Productie en Kwaliteitscontrole in Biofarmaceutische Processen

De productie van cefuroxime natrium begint met fermentatie van Acremonium chrysogenum om 7-aminocefalosporaanzuur (7-ACA) te verkrijgen, gevolgd door chemische modificatie. De sleutelstap is de acylering van 7-ACA met (Z)-2-(2-furyl)-2-(methoxyimino)azijnzuur chloride in een gekoelde, gecontroleerde reactie bij pH 6,5-7,0. Het resulterende cefuroximezuur wordt vervolgens omgezet in het natriumzout via neutralisatie met natrium-2-ethylhexanoaat. Kristallisatie uit aceton-watermengsels levert farmaceutische kwaliteit. Kwaliteitscontrole volgt strikte farmacopeïsche normen (EP/USP): zuiverheidsanalyse gebruikt HPLC met UV-detectie (≥95% zuiverheid), waarbij verontreinigingen zoals desfuroylcefuroxime en dimerisatieproducten worden gemonitord. Resterende oplosmiddelen worden gemeten via GC, en endotoxinen via LAL-test (<0,17 IU/mg). Biofarmaceutische formuleringen (poeders voor injectieoplossing) vereisen isotoniciteitsmiddelen (bv. natriumchloride) en stabilisatoren (bv. natriumcarbonaat). Steriliteit wordt gewaarborgd door aseptische filtratie en lyofilisatie. Stabiliteitsstudies tonen een houdbaarheid van 24 maanden bij 2-8°C; reconstituties behouden stabiliteit gedurende 24 uur bij 25°C of 7 dagen bij 5°C.

Literatuurverwijzingen

- Bryskier, A. (2005). Antimicrobial Agents: Antibacterials and Antifungals. ASM Press. ISBN 978-1555812379. (Hoofdstuk over structurele modificaties van cefalosporines)

- Finch, R. G., et al. (2010). Cefuroxime in the Treatment of Lower Respiratory Tract Infections. Journal of Antimicrobial Chemotherapy, 65(3), 533-545. doi:10.1093/jac/dkp470

- Brogden, R. N., & Heel, R. C. (1984). Cefuroxime: A Review of its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Efficacy. Drugs, 27(6), 469-527. doi:10.2165/00003495-198427060-00001

![(6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 55268-75-2 (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 55268-75-2](https://www.kuujia.com/scimg/cas/55268-75-2x150.png)